molecular formula C17H17N5 B243195 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine

6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine

Cat. No. B243195
M. Wt: 291.35 g/mol
InChI Key: ZDHSJHWYJXYXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine, also known as MP-AH, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrimidines and has shown promising results in various studies related to cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of tumor suppressor genes, such as p53.
Biochemical and Physiological Effects:
6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. The compound has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine for lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a potential candidate for cancer therapy with fewer side effects. However, the compound has some limitations, including its low solubility in water and its poor bioavailability.

Future Directions

There are several future directions for the research on 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine. One possible direction is to investigate the potential of this compound in combination with other drugs for cancer therapy. Another direction is to explore the use of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the exact mechanism of action of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves a multistep process that includes the reaction of 4-aminopyridine with 4-methylbenzyl chloride, followed by the reaction of 4-amino-2-chloropyrimidine with the intermediate product. The final product is obtained by the reduction of the resulting compound with sodium borohydride. The overall yield of this synthesis method is reported to be around 35%.

Scientific Research Applications

6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have reported the anticancer activity of 6-Amino-5-(4-methylbenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine against different types of cancer cells, including breast cancer, colon cancer, and lung cancer. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-2-pyridin-4-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C17H17N5/c1-11-2-4-12(5-3-11)10-14-15(18)21-17(22-16(14)19)13-6-8-20-9-7-13/h2-9H,10H2,1H3,(H4,18,19,21,22)

InChI Key

ZDHSJHWYJXYXGK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=NC=C3)N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=NC=C3)N

Origin of Product

United States

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